molecular formula C6H13ClN2 B8563394 1,4-Diazabicyclo[2.2.2]octane, hydrochloride CAS No. 63872-66-2

1,4-Diazabicyclo[2.2.2]octane, hydrochloride

Cat. No. B8563394
Key on ui cas rn: 63872-66-2
M. Wt: 148.63 g/mol
InChI Key: JLBFLZFFGYGZGN-UHFFFAOYSA-N
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Patent
US06576159B1

Procedure details

In 100 ml of anhydrous tetrahydrofurane under argon at 0° C., 20.27 g (100 mmoles) of 4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl (commercially available from Monomer-Polymer & Dajac Laboratories), 10.42 g (100 mmoles) of malononitrile and 22.44 g (200 mmoles) of DABCO were reacted. After 2 hours at 0° C. and 48 hours at room temperature, the solution was filtered to remove the DABCO hydrochloride formed, and it was treated with 4.24 g of anhydrous lithium chloride (100 mmoles), stored and weighed in a glove box. There is immediately formed a precipitate of DABCO hydrochloride and the reaction mixture was then again filtered after stirring for 6 hours. After evaporation and drying under vacuum during 24 hours at room temperature, 31.16 g of the lithium salt of 4-styrenesulfonylmalononitrile were recovered, with a purity characterized by a proton and carbon RMN higher than 97%.
Quantity
4.24 g
Type
reactant
Reaction Step One
[Compound]
Name
4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl
Quantity
20.27 g
Type
reactant
Reaction Step Two
Quantity
10.42 g
Type
reactant
Reaction Step Two
Name
Quantity
22.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)CC#N.[CH2:6]1[N:11]2[CH2:12][CH2:13][N:8]([CH2:9][CH2:10]2)[CH2:7]1.[Cl-:14].[Li+]>O1CCCC1>[CH2:6]1[N:11]2[CH2:12][CH2:13][N:8]([CH2:9][CH2:10]2)[CH2:7]1.[ClH:14] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl
Quantity
20.27 g
Type
reactant
Smiles
Name
Quantity
10.42 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
22.44 g
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
48 hours at room temperature, the solution was filtered
Duration
48 h
CUSTOM
Type
CUSTOM
Details
to remove the DABCO hydrochloride
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
weighed in a glove box

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CN2CCN1CC2.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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